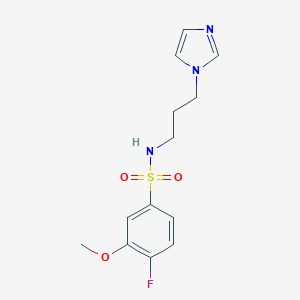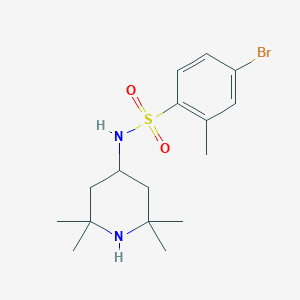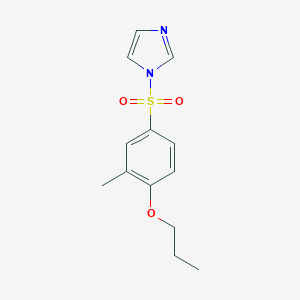
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide, also known as HPMBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties, and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is in the field of drug discovery, where it has been shown to have potent anti-inflammatory and analgesic effects. N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. By inhibiting the production of prostaglandins, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antipyretic effects, which means that it can reduce fever. N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant properties, which means that it can protect cells from oxidative damage. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is its high yield and purity, which makes it ideal for use in lab experiments. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is its relatively high cost, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are many potential future directions for N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide research. One area of research that is particularly promising is the development of new drugs based on N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide. By modifying the chemical structure of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide, it may be possible to develop new drugs with even more potent anti-inflammatory and analgesic effects. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide may have potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Overall, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a compound with great potential for scientific research, and further research in this area is warranted.
Synthesemethoden
The synthesis of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction between 4-methoxy-3-methylbenzenesulfonyl chloride and 3-hydroxypropylamine. The reaction is typically carried out in anhydrous conditions, and the resulting product is purified using chromatography techniques. The yield of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is typically high, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
Produktname |
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C11H17NO4S |
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-8-10(4-5-11(9)16-2)17(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
IMCOQEMQWMYJNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)



![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)




